

Application of Trichloroacetic Acid (TCA) in Nucleic Acid Purification from Tissue Samples

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Compound of Interest

Compound Name: 2,2,2-trichloroacetic acid

Cat. No.: B064219

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Introduction

Trichloroacetic acid (TCA) precipitation is a well-established technique in biochemistry for the concentration and purification of macromolecules, including proteins and nucleic acids, from complex biological mixtures such as tissue homogenates.^[1] The underlying principle of TCA precipitation involves the denaturation and aggregation of these macromolecules upon exposure to the strong acid.^[1] This method is valued for its simplicity, cost-effectiveness, and speed, making it a useful, albeit less common, alternative to contemporary methods like silica column-based kits or phenol-chloroform extraction for the specific purpose of nucleic acid purification from tissues.^[1]

This application note provides a detailed protocol for the purification of total nucleic acids (DNA and RNA) from tissue samples using TCA precipitation. It also includes expected yield and purity metrics and visual workflows to guide researchers, scientists, and drug development professionals in applying this technique. While TCA is more frequently utilized for protein precipitation, this protocol has been adapted to prioritize the recovery of nucleic acids.

Principle of TCA Precipitation of Nucleic Acids

TCA, a strong acid, disrupts the hydration shell of nucleic acids and proteins, leading to their denaturation. This process exposes the hydrophobic regions of these molecules, causing them to aggregate and precipitate out of the solution. The precipitated nucleic acids can then be collected by centrifugation, washed to remove residual TCA and other contaminants, and finally resuspended in a suitable buffer for downstream applications.

Data Presentation

The following tables summarize the expected quantitative data for nucleic acid yield and purity when using the TCA precipitation method on various animal tissues. These values are illustrative and can vary depending on the tissue type, its metabolic state, and the precise execution of the protocol.

Table 1: Expected DNA Yield and Purity from Various Tissue Samples using TCA Precipitation

Tissue Type (100 mg)	Expected DNA Yield (µg)	Expected A260/A280 Ratio
Liver	15 - 30	1.7 - 1.9
Brain	5 - 15	1.6 - 1.8
Muscle	2 - 10	1.6 - 1.8
Spleen	20 - 40	1.7 - 1.9

Table 2: Expected Total RNA Yield and Purity from Various Tissue Samples using TCA Precipitation

Tissue Type (100 mg)	Expected RNA Yield (µg)	Expected A260/A280 Ratio
Liver	200 - 500	1.8 - 2.0
Brain	50 - 150	1.8 - 2.0
Muscle	20 - 80	1.7 - 1.9
Spleen	300 - 600	1.8 - 2.0

Note: The A260/A280 ratio is a common indicator of nucleic acid purity. A ratio of ~1.8 is generally considered "pure" for DNA, while a ratio of ~2.0 is considered "pure" for RNA. Lower ratios may indicate the presence of protein or other contaminants that absorb at 280 nm.

Experimental Protocols

This section provides a detailed methodology for the purification of total nucleic acids from tissue samples using TCA precipitation.

Materials and Reagents

- Tissue sample (fresh or frozen)
- Phosphate-buffered saline (PBS), ice-cold
- Homogenization buffer (e.g., Lysis Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS)
- Trichloroacetic acid (TCA) solution, 20% (w/v), ice-cold
- Ethanol, 70% (v/v), ice-cold
- Nuclease-free water or TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Microcentrifuge tubes, 1.5 mL or 2.0 mL
- Homogenizer (e.g., Dounce homogenizer, rotor-stator homogenizer)
- Microcentrifuge
- Vortex mixer
- Pipettes and nuclease-free tips

Protocol for Total Nucleic Acid Purification

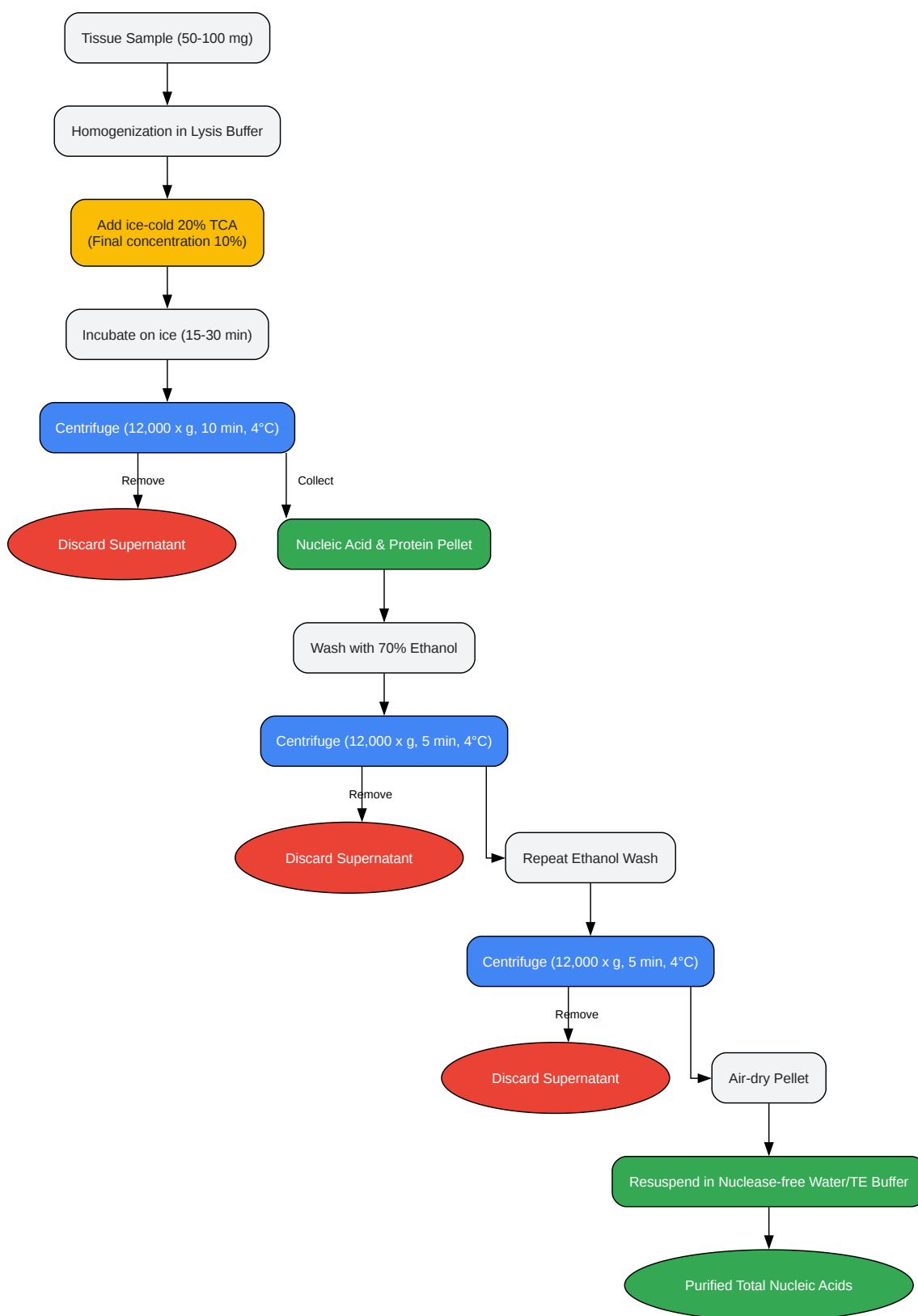
- Tissue Preparation:
 - Weigh approximately 50-100 mg of fresh or frozen tissue.
 - If using fresh tissue, proceed immediately. If frozen, keep the tissue on dry ice until ready for homogenization.
 - Wash the tissue with ice-cold PBS to remove any contaminants.
- Homogenization:

- Place the tissue in a pre-chilled microcentrifuge tube.
- Add 1 mL of ice-cold homogenization buffer per 100 mg of tissue.
- Homogenize the tissue thoroughly on ice until a uniform lysate is obtained.
- TCA Precipitation:
 - Add an equal volume of ice-cold 20% TCA solution to the tissue homogenate (for a final concentration of 10% TCA).
 - Vortex vigorously for 15 seconds.
 - Incubate on ice for 15-30 minutes to allow for the complete precipitation of nucleic acids and proteins.
- Pelleting the Precipitate:
 - Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.
 - A white pellet containing nucleic acids and proteins should be visible at the bottom of the tube.
 - Carefully decant and discard the supernatant.
- Washing the Pellet:
 - Add 1 mL of ice-cold 70% ethanol to the pellet.
 - Vortex briefly to dislodge the pellet. This step helps to remove residual TCA.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Carefully decant and discard the ethanol.
 - Repeat the wash step one more time.
- Drying the Pellet:

- After the final wash, remove as much ethanol as possible with a pipette.
- Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.
- Resuspension:
 - Resuspend the nucleic acid pellet in 50-100 μ L of nuclease-free water or TE buffer.
 - Pipette up and down gently to aid in resuspension.
 - Incubate at 55-60°C for 10 minutes to facilitate the dissolution of the nucleic acids.
- Quantification and Purity Assessment:
 - Determine the concentration and purity of the nucleic acid solution using a spectrophotometer by measuring the absorbance at 260 nm and 280 nm.

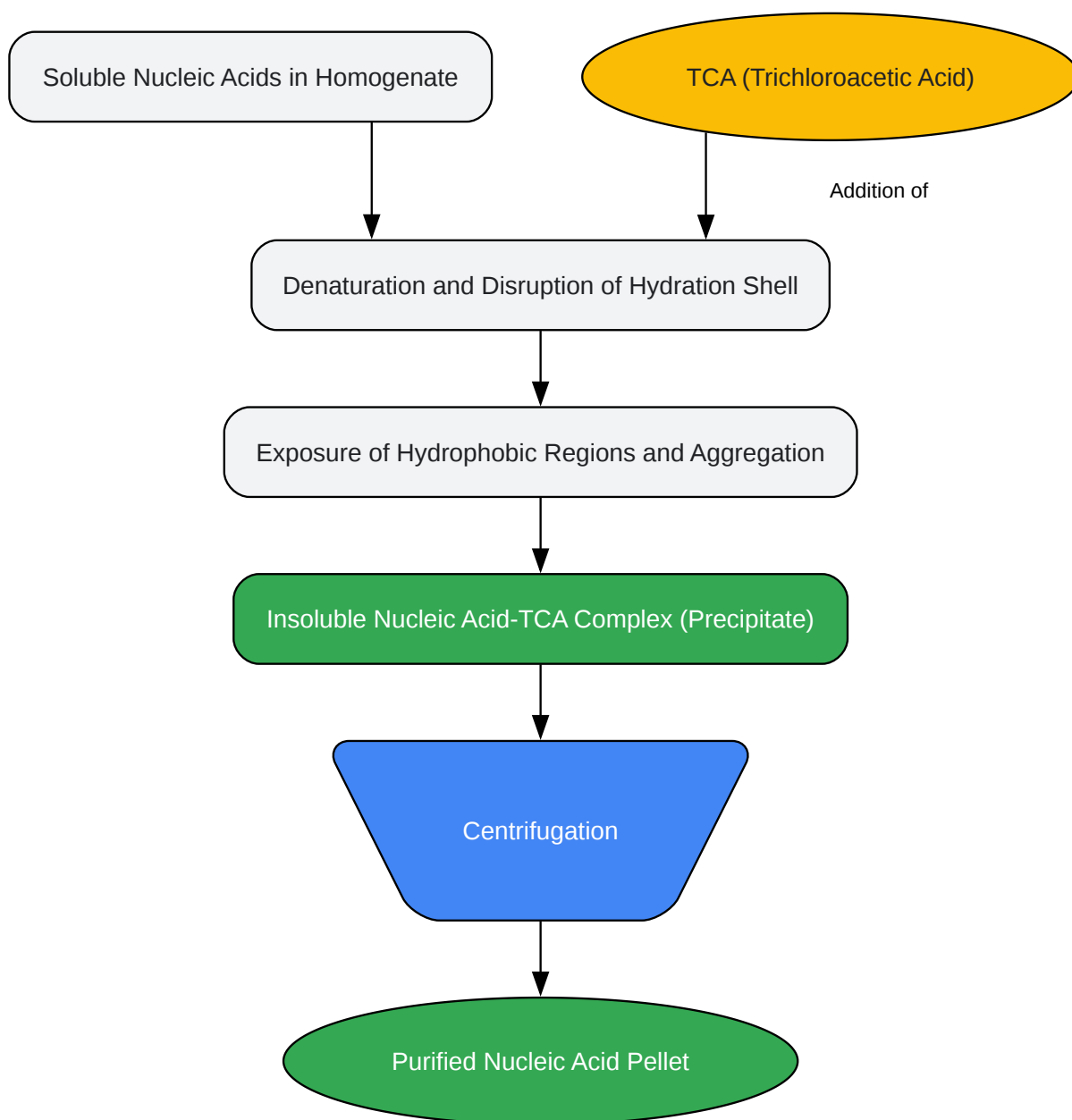
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Workflow for total nucleic acid purification from tissue using TCA precipitation.



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Caption: Mechanism of TCA precipitation for nucleic acid purification.

Conclusion

Trichloroacetic acid precipitation offers a straightforward and economical method for the isolation of total nucleic acids from tissue samples. While it may not provide the same level of purity as more sophisticated commercial kits, it is a valuable technique for applications where speed and cost are primary considerations, and where downstream analyses are tolerant of minor protein co-precipitation. The protocol provided herein serves as a robust starting point for researchers looking to implement this classic biochemical technique in their nucleic acid purification workflows. Optimization of incubation times and wash steps may be necessary to achieve the desired yield and purity for specific tissue types and downstream applications.

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References

- 1. openaccesspub.org [openaccesspub.org]
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